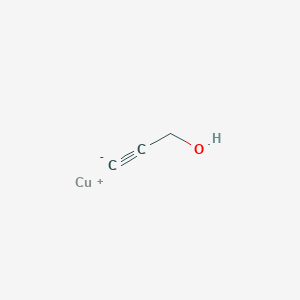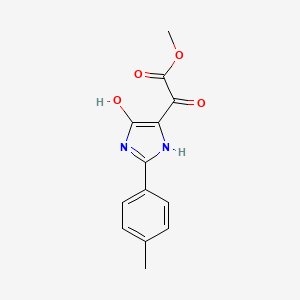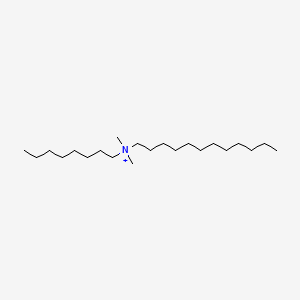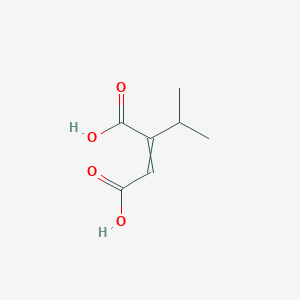![molecular formula C10H12N2O4 B14655823 Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate CAS No. 41120-20-1](/img/structure/B14655823.png)
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O4 It contains a hydrazinecarboxylate group attached to a methoxycarbonyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired product through a series of steps involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.
Aplicaciones Científicas De Investigación
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or protein.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate include:
- Methyl 2-(methoxycarbonyl)phenylhydrazine
- Methyl 2-(methoxycarbonyl)phenylcarbamate
- Methyl 2-(methoxycarbonyl)phenylsulfanyl
Uniqueness
This compound is unique due to its specific structural features, such as the hydrazinecarboxylate group and the methoxycarbonyl-substituted phenyl ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
41120-20-1 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxycarbonylhydrazinyl)benzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7-5-3-4-6-8(7)11-12-10(14)16-2/h3-6,11H,1-2H3,(H,12,14) |
Clave InChI |
OQUIEOWHHSTLHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


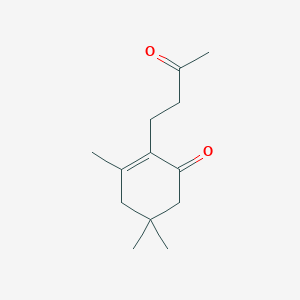

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)


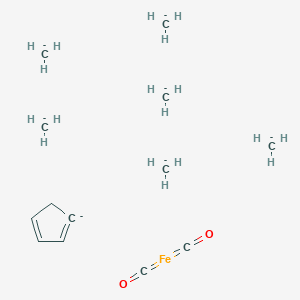
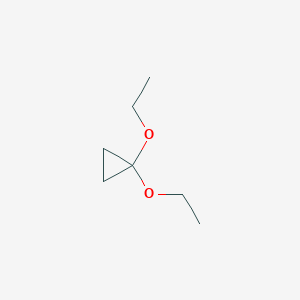
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
